molecular formula C22H31N3O4S B2748569 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide CAS No. 878060-36-7

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide

Cat. No.: B2748569
CAS No.: 878060-36-7
M. Wt: 433.57
InChI Key: LAPOFJKLVIJGGF-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide is a complex organic compound featuring an indole core, a sulfonyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated precursor.

    Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the reaction of the sulfonyl-indole intermediate with diethylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its indole core, which is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The presence of the indole core and sulfonyl group suggests it might interact with biological targets such as kinases or proteases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, while the sulfonyl group can form strong interactions with active sites. The azepane ring may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)-5-(piperidin-1-ylsulfonyl)aniline
  • 1-(2-Chloroethyl)azepane hydrochloride
  • 1-(4-Methoxybenzoyl)azepane

Uniqueness

Compared to similar compounds, 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide is unique due to its combination of an indole core, sulfonyl group, and azepane ring. This combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-3-23(4-2)22(27)17-30(28,29)20-15-25(19-12-8-7-11-18(19)20)16-21(26)24-13-9-5-6-10-14-24/h7-8,11-12,15H,3-6,9-10,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPOFJKLVIJGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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